

An In-depth Technical Guide to the Melting and Boiling Point of Decanamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Decanamide
Cat. No.:	B1670024

[Get Quote](#)

This guide provides a comprehensive technical overview of the melting and boiling points of **Decanamide** ($\text{CH}_3(\text{CH}_2)_8\text{CONH}_2$), a primary fatty amide of significant interest in various research and industrial applications. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties of **Decanamide**, the theoretical underpinnings of its phase transitions, and detailed, field-proven experimental protocols for their accurate determination.

Introduction to Decanamide: Structure and Significance

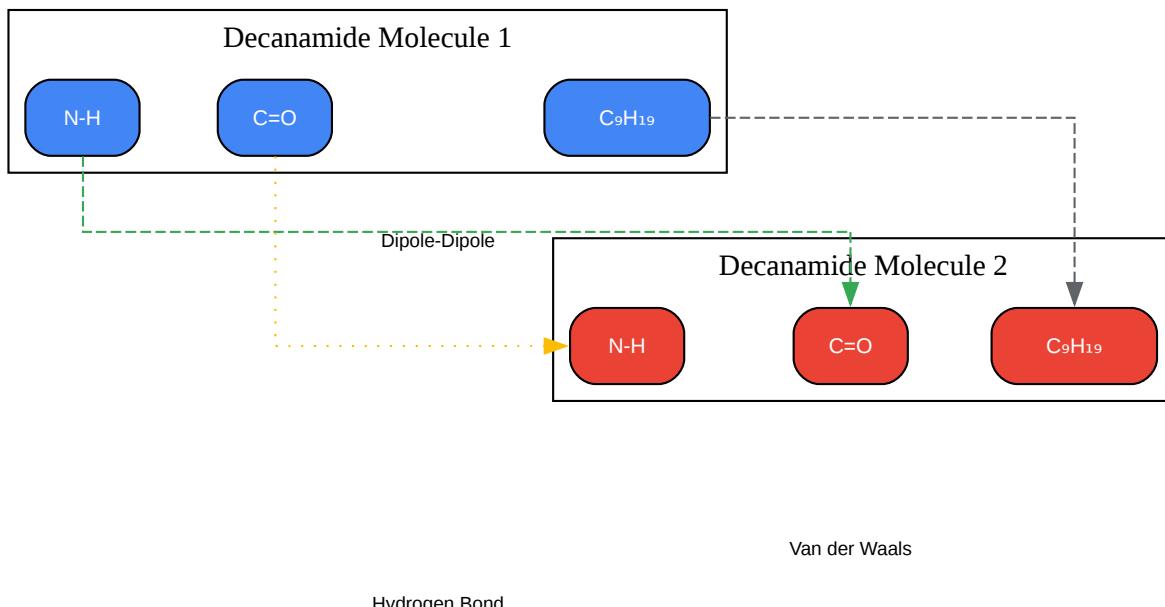
Decanamide, also known as capramide, is a waxy, crystalline solid at room temperature.^[1] It is the amide derivative of decanoic acid, a ten-carbon saturated fatty acid.^[2] Its molecular structure, characterized by a long, nonpolar alkyl chain and a polar amide head group, imparts amphiphilic properties that are crucial to its various applications.

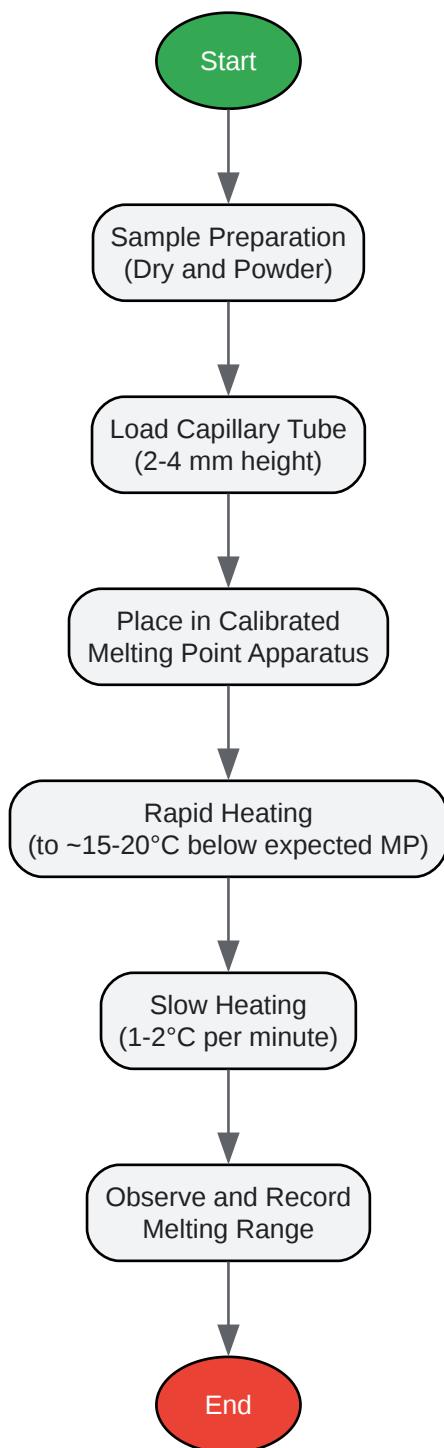
The significance of **Decanamide** and other fatty acid amides spans multiple scientific domains. They are utilized as surfactants, lubricants, and intermediates in the synthesis of more complex molecules.^[1] In the pharmaceutical and biomedical fields, fatty acid amides are studied for their diverse biological activities, including anti-inflammatory, antibacterial, and neuroprotective effects. An accurate understanding of the melting and boiling points of **Decanamide** is fundamental for its purification, formulation, and application in these fields.

Physicochemical and Thermal Properties of Decanamide

A precise understanding of the physical properties of **Decanamide** is essential for its handling and application. The following table summarizes its key physicochemical and thermal data.

Property	Value	Source(s)
Chemical Formula	C ₁₀ H ₂₁ NO	[1][2][3]
Molecular Weight	171.28 g/mol	[2][4]
Appearance	White to almost white crystalline powder	[1]
Melting Point	98 °C to 108 °C	[2][3]
Boiling Point	305.2 °C at 760 mmHg	[2][3]
Density	0.881 g/cm ³	[2][3]
Flash Point	138.4 °C	[2][3]


Note on Melting Point Discrepancy: The observed range in the reported melting point of **Decanamide** (98 °C to 108 °C) can be attributed to several factors, primarily the purity of the sample. Impurities typically lead to a depression and broadening of the melting point range. Furthermore, variations in experimental methodology, such as the rate of heating and the calibration of the apparatus, can also contribute to differing results. For Pharmacopeial purposes, the melting range is defined as the temperature interval between the point at which the substance begins to coalesce and when it is completely melted.[2]


The Theoretical Basis of Decanamide's Phase Transitions

The relatively high melting and boiling points of **Decanamide**, compared to hydrocarbons of similar molecular weight, are a direct consequence of the strong intermolecular forces between its molecules.[1] These forces are a combination of:

- Hydrogen Bonding: As a primary amide, **Decanamide** can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen and the lone pair on the nitrogen atom). This leads to the formation of an extensive network of strong hydrogen bonds between adjacent molecules in the solid and liquid states.[3]
- Dipole-Dipole Interactions: The carbonyl group (C=O) in the amide functionality is highly polarized, creating a significant molecular dipole. These dipoles align in the condensed phases, resulting in strong attractive forces.
- Van der Waals Forces: The long C10 alkyl chain contributes to significant London dispersion forces, which increase with the length of the carbon chain.

The following diagram illustrates the key intermolecular forces that govern the physical properties of **Decanamide**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. thinksrs.com [thinksrs.com]
- 2. uspbpep.com [uspbpep.com]
- 3. $\Delta_{\text{m}}^{\text{H}} \text{C}_{741}$ Melting Range or Temperature [doi.usp.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Melting and Boiling Point of Decanamide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1670024#decanamide-melting-and-boiling-point-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com